2-(Cyanomethyl)isoquinolinium
Description
Structure
3D Structure
Properties
IUPAC Name |
2-isoquinolin-2-ium-2-ylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N2/c12-6-8-13-7-5-10-3-1-2-4-11(10)9-13/h1-5,7,9H,8H2/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGZEXRXSMRJMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=[N+](C=CC2=C1)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N2+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of 2 Cyanomethyl Isoquinolinium Ylide Generation and Reactivity
In Situ Formation of N-Cyanomethylisoquinolinium Ylides
The generation of 2-(cyanomethyl)isoquinolinium ylides is most commonly achieved through the deprotonation of the corresponding N-cyanomethylisoquinolinium salts in a basic medium. acs.orgnih.gov This in situ formation is a convenient and widely employed strategy, setting the stage for various subsequent chemical transformations. acs.orgnih.govresearchgate.net
Base-Promoted Deprotonation Pathways
The crucial step in forming the ylide is the removal of a proton from the methylene (B1212753) group positioned between the isoquinolinium nitrogen and the cyano group. This deprotonation is typically facilitated by a base, with triethylamine (B128534) being a commonly used reagent for this purpose. acs.orgresearchgate.net The acidity of this methylene group is enhanced by the electron-withdrawing effects of both the positively charged isoquinolinium ring and the adjacent cyano group, making the proton susceptible to abstraction by a suitable base. The reaction is often carried out in solvents like acetonitrile (B52724) or tetrahydrofuran (B95107). acs.org
For instance, in a three-component reaction involving N-cyanomethylisoquinolinium chloride, an aromatic aldehyde, and 1,3-indanedione, triethylamine acts as the base to generate the isoquinolinium ylide. acs.org Similarly, the reaction of this compound bromide with dimethyl acetylenedicarboxylate (B1228247) relies on triethylamine to promote the formation of the ylide. researchgate.net The choice of base and solvent can influence the reaction pathway and the stability of the generated ylide.
Proposed Reaction Mechanisms for Ylide Transformations
Once formed, the this compound ylide can participate in a variety of reactions, most notably [3+2] cycloadditions. acs.orgnih.gov The mechanistic pathways of these transformations often involve the formation of zwitterionic intermediates.
Zwitterionic Intermediate Formation and Evolution
A plausible reaction mechanism for the transformation of this compound ylides involves the initial formation of a zwitterionic intermediate. acs.orgnih.gov In reactions with electron-deficient alkenes, such as 2-arylidene-1,3-indanediones, the ylide undergoes a Michael addition to the alkene, resulting in a zwitterionic intermediate. acs.org This intermediate is a key branching point in the reaction cascade.
This zwitterionic species can then undergo further transformations. For example, it can be in equilibrium with a spiro compound, particularly in solvents like acetonitrile. acs.org The stability and subsequent reaction of this intermediate are influenced by the reaction conditions and the nature of the substituents. nih.gov In some cases, these zwitterionic intermediates can be stable salts. nih.gov The formation and evolution of these intermediates are central to understanding the diverse reactivity of isoquinolinium ylides. acs.orgnih.gov
Role of the Cyanomethyl Group in Reaction Cascades
The cyanomethyl group is not merely a passive substituent that facilitates ylide formation; it can actively participate in subsequent reaction cascades. acs.org There are several reported instances where the cyano group takes part in sequential cyclization processes. acs.org
In a notable example, after the initial formation of a zwitterionic intermediate, a nucleophilic addition of a carbanion (from a co-reactant like 1,3-indanedione) to the cyano group can occur. acs.org This generates an imine intermediate, which can then undergo further intramolecular reactions, leading to the construction of complex polycyclic systems. acs.org This active participation of the cyanomethyl group significantly expands the synthetic utility of this compound ylides, enabling the formation of unique molecular architectures. acs.org
Factors Influencing Ylide Stability and Reactivity
The stability and reactivity of this compound ylides, and ylides in general, are governed by a combination of electronic and steric factors, as well as the reaction environment. numberanalytics.comnumberanalytics.com
The stability of an ylide is influenced by the nature of the heteroatom and the substituents attached to it. numberanalytics.com In the case of this compound ylide, the positively charged isoquinolinium ring and the electron-withdrawing cyano group both contribute to the stabilization of the carbanion.
Several factors can influence the reactivity of these ylides:
Substituents: Electron-withdrawing groups on the carbanionic carbon generally increase the stability of the ylide, which can sometimes decrease its reactivity. numberanalytics.com Conversely, electron-donating groups can increase reactivity. numberanalytics.com
Solvent: The polarity of the solvent can play a crucial role. numberanalytics.com For instance, the equilibrium between a spiro compound and a zwitterionic intermediate has been observed to be solvent-dependent, favoring the zwitterionic species in a more polar solvent like acetonitrile. acs.org Protic or hydrous solvents can lead to instability of the reaction products. nih.gov
Reaction Partners: The nature of the electrophile or dipolarophile that the ylide reacts with is a primary determinant of the reaction pathway and outcome. Highly electrophilic partners will react readily.
The interplay of these factors allows for the fine-tuning of the reactivity of this compound ylides, enabling chemists to control the course of the reaction to achieve desired synthetic targets.
Advanced Reactivity Patterns of 2 Cyanomethyl Isoquinolinium Ylides
1,3-Dipolar Cycloaddition Reactions
The most common reaction pathway for isoquinolinium ylides is the [3+2] cycloaddition with various 1,3-dipolarophiles. nih.govacs.org This reaction provides a direct route to the pyrrolo[2,1-a]isoquinoline (B1256269) core structure, which is a scaffold found in numerous biologically active compounds.
The 2-(cyanomethyl)isoquinolinium ylide engages in intermolecular [3+2] cycloaddition reactions with a wide array of electron-deficient alkenes and alkynes. The choice of dipolarophile dictates the structure of the resulting polycyclic product. A notable example is the base-promoted reaction with 2-arylidene-1,3-indanediones in dry tetrahydrofuran (B95107), which yields spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline] derivatives. nih.govnih.gov These spiro compounds, however, can be unstable in solution, particularly in protic or hydrous solvents. nih.govacs.org The versatility of this reaction allows for the creation of significant molecular diversity by varying the substrates and reaction conditions. acs.org Another classic dipolarophile used in these reactions is dimethyl acetylenedicarboxylate (B1228247), which leads to dihydropyrroloisoquinoline derivatives. jst.go.jp
| Dipolarophile | Reaction Conditions | Product Class | Reference |
|---|---|---|---|
| 2-Arylidene-1,3-indanediones | Base (e.g., Triethylamine), Dry THF | Spiro[indene-2,1′-pyrrolo[2,1-a]isoquinolines] | nih.govnih.gov |
| Dimethyl Acetylenedicarboxylate | - | Dihydropyrroloisoquinolines | jst.go.jp |
| Isatylidene Malononitriles | Triethylamine (B128534) | Spiro[indoline-3,2′-pyrrolo[1,2-a]quinolines] (by analogy with quinolinium ylides) | researchgate.net |
A remarkable and less common reactivity pattern for the this compound ylide is its participation in tandem double [3+2] cycloaddition reactions. nih.govnih.gov This novel reaction pathway was discovered in the triethylamine-promoted three-component reaction of N-cyanomethylisoquinolinium chloride, aromatic aldehydes, and two equivalents of 1,3-indanedione in acetonitrile (B52724). nih.govnih.gov Unlike the single cycloaddition that occurs at the C-1 position, this tandem process involves reactions at both the C-1 and C-3 atoms of the isoquinoline (B145761) ring. nih.govacs.org Such double cycloadditions are rare for isoquinolinium salts. acs.org The reaction proceeds through a domino cyclization process to afford unique and complex spiro[benzo[f]imidazo[5,1,2-cd]indolizine-4,2′-indene] derivatives in satisfactory yields. nih.govnih.gov This transformation highlights the versatile reactivity of the isoquinolinium ylide, where it acts sequentially to build a complex polycyclic system. nih.gov
The proposed mechanism for this tandem reaction involves an initial Michael addition followed by cyclization to form a spiro compound. This intermediate then undergoes a nucleophilic addition by a second molecule of 1,3-indanedione to the cyano group, initiating a cascade of cyclizations that results in the final polycyclic product. nih.govacs.org The dual reactivity of both the cyano group and the 1,3-indanedione is crucial for the success of this reaction sequence. acs.org
Control over regio- and diastereoselectivity is a critical aspect of cycloaddition reactions. In the [3+2] cycloaddition of this compound ylide with 2-arylidene-1,3-indanediones, the reaction proceeds with high diastereoselectivity, typically forming a single diastereoisomer with a trans-configuration. acs.org Similarly, the tandem double [3+2] cycloaddition reaction also demonstrates high diastereoselectivity. rsc.org
The solvent plays a crucial role in directing the reaction pathway. For instance, the standard [3+2] cycloaddition to form spiro[indene-2,1′-pyrrolo[2,1-a]isoquinolines] is successfully carried out in dry tetrahydrofuran (THF). nih.gov In contrast, switching the solvent to acetonitrile facilitates the more complex tandem double cycloaddition process. nih.gov The stereochemical outcome is influenced by the mutual orientation of the dipole and dipolarophile in the transition state, which can be affected by the solvent and the specific substituents on the reactants. mdpi.com While detailed computational studies for the this compound ylide are limited, analysis of related systems suggests that the regioselectivity is governed by the electronic properties of the reactants, with the reaction proceeding through an asynchronous, concerted mechanism. nih.gov
Tandem Double [3+2] Cycloaddition Reactions at C-1 and C-3 Positions.
Nucleophilic Addition Reactions
Beyond its role as a 1,3-dipole, the this compound ylide also functions as a potent nucleophile. The carbanion of the ylide can participate in various nucleophilic addition reactions, which often serve as the initial step in more complex cascade sequences.
| Michael Acceptor | Initial Intermediate | Final Product Type | Reference |
|---|---|---|---|
| 2-Arylidene-1,3-indanedione | Zwitterionic betaine | Spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline] | nih.govacs.org |
| General α,β-unsaturated carbonyls | Zwitterionic betaine | Pyrrolo[2,1-a]isoquinolines | researchgate.net |
The nucleophilic character of the this compound ylide also allows it to react with carbonyl compounds. While the classic Wittig reaction involves the addition of phosphorus ylides to aldehydes and ketones to form alkenes, the reactivity of nitrogen ylides like the isoquinolinium ylide can lead to different outcomes. libretexts.org In some cases, the reaction can lead to the formation of oxazolidine (B1195125) derivatives via cycloaddition to the C=O bond. mdpi.com
A significant example is the three-component reaction involving isoquinolinium salts, acetone, and cyclic 1,3-dicarbonyl compounds, which generates complex oxazatricyclic systems, demonstrating a direct addition to a ketone. researchgate.net Furthermore, in the tandem double cycloaddition reaction, the cyano group of the initial adduct itself acts as an electrophile. It undergoes nucleophilic attack by the carbanion of a second molecule of 1,3-indanedione, forming an imine intermediate that drives the subsequent cyclizations. nih.govacs.org This showcases the diverse reactivity of the functional groups within the molecule throughout the reaction sequence.
Regioselective Introduction of Cyanomethyl Groups
The introduction of a cyanomethyl group using this compound ylide is most effectively achieved through [3+2] cycloaddition reactions, where the ylide acts as a 1,3-dipole. The regioselectivity of this process—dictating the final position of the cyanomethyl-bearing moiety in the new heterocyclic ring—is a key feature of its synthetic utility. The most common reaction pathway involves a [3+2] cycloaddition with various dipolarophiles to produce pyrrolo[2,1-a]isoquinoline derivatives. acs.org
Advanced control over regioselectivity has been demonstrated in chiral Lewis acid-catalyzed dearomative cycloadditions. In a notable example, a chiral π-Cu(II) complex catalyzes the reaction between isoquinolinium ylides and α,β-unsaturated enamides. This method proceeds with high exo-selectivity and enantioselectivity, affording pyrroloisoquinoline derivatives with multiple chiral centers. rsc.org The regioselectivity can be precisely controlled even with more complex dipolarophiles like dienamides and trienamides. For instance, the reaction with α,β–γ,δ-dienamides shows high γ,δ-site-selectivity, while a δ-phenyl-α,β–γ,δ-dienamide surprisingly favors α,β-site-selectivity. rsc.org This highlights the catalyst's crucial role in directing the ylide to a specific double bond on the dipolarophile.
Table 1: Regioselectivity in Cu(II)-Catalyzed [3+2] Cycloaddition
| Dipolarophile Type | Observed Site-Selectivity | Selectivity Outcome | Reference |
|---|---|---|---|
| α,β-Enamides | α,β | High exo-selectivity and enantioselectivity | rsc.org |
| α,β–γ,δ-Dienamides | γ,δ | High site-selectivity and enantioselectivity | rsc.org |
| δ-Phenyl-α,β–γ,δ-dienamide | α,β | High site-selectivity, exo-selectivity, and enantioselectivity | rsc.org |
| α,β–γ,δ–ε,ζ-Trienamide | ε,ζ | Good site-selectivity, endo-selectivity, and enantioselectivity | rsc.org |
Beyond selective additions to a single site, this compound ylide can exhibit more complex regiochemical behavior. Research has revealed a novel reaction pattern involving a tandem double [3+2] cycloaddition. In reactions with 2-arylidene-1,3-indanediones, the ylide can react at both the C-1 and C-3 positions of the isoquinoline ring. acs.org This "abnormal" reactivity pathway competes with the "normal" [3+2] cycloaddition at the 1,2-positions, leading to unique spiro[benzo[f]imidazo[5,1,2-cd]indolizine-4,2′-indene] derivatives alongside the expected spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline] products. acs.orgnih.gov This dual reactivity demonstrates the versatile nature of the ylide in constructing diverse molecular scaffolds. nih.gov
Rearrangement Reactions and Other Transformations
Adducts formed from this compound ylides can undergo further transformations, most notably intramolecular rearrangements, to yield highly complex molecular architectures. These reactions often proceed through zwitterionic intermediates that are prone to subsequent cyclization or rearrangement.
A specific example of such a transformation is the rearrangement of the cyanomethyl group in cycloammonium zwitterions. These intermediates can be generated from spiro-4-cyanomethyl-isoquinolinium adducts, leading to novel rearranged products. researchgate.net The driving force for these rearrangements is often the formation of a more thermodynamically stable system. oup.com
The types of rearrangements that nitrile-stabilized ammonium (B1175870) ylides can undergo include the nih.govCurrent time information in Bangalore, IN.-Stevens and nih.govresearchgate.net-Sommelet–Hauser rearrangements. thieme-connect.com The nih.govCurrent time information in Bangalore, IN.-Stevens rearrangement is thought to proceed stepwise through the formation of a solvent-caged radical pair. thieme-connect.com
In the context of cycloaddition adducts, the initial product can be a zwitterionic intermediate that undergoes further intramolecular reactions. For example, the Michael addition of this compound ylide to a 2-arylidene-1,3-indanedione first forms a zwitterionic adduct. This intermediate can then undergo an intramolecular cyclization where the carbanion of the 1,3-indanedione moiety attacks the cyano group. This step forms a new imine intermediate which subsequently adds to the cyclic iminium part of the isoquinoline ring, resulting in a complex, polycyclic spiro compound. acs.org This cascade of reactions represents a sophisticated transformation where the initial adduct rearranges intramolecularly to build a more intricate structure.
Table 2: Proposed Mechanism of Intramolecular Rearrangement of Adduct
| Step | Description | Intermediate/Product | Reference |
|---|---|---|---|
| 1 | Michael addition of ylide to 2-arylidene-1,3-indanedione | Zwitterionic intermediate (Adduct) | acs.org |
| 2 | Intramolecular nucleophilic attack of indanedione carbanion on the cyano group | Imine intermediate | acs.org |
| 3 | Intramolecular addition to the cyclic iminium ion | Final polycyclic spiro compound | acs.org |
These rearrangement and transformation reactions significantly broaden the synthetic utility of this compound ylides, allowing for the construction of complex, spirocyclic, and polycyclic nitrogen heterocycles from relatively simple starting materials. researchgate.netnih.gov
Strategic Applications in Complex Heterocyclic Synthesis
Construction of Pyrrolo[2,1-a]isoquinoline (B1256269) Derivatives
The pyrrolo[2,1-a]isoquinoline scaffold is a core structure in numerous natural products with significant biological activities. researchgate.netd-nb.info The reaction of isoquinolinium ylides, generated from salts like 2-(cyanomethyl)isoquinolinium chloride, with various dipolarophiles is a fundamental and widely utilized method for constructing this heterocyclic system. acs.org
Synthesis of Spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline] Systems
A notable application of this compound is in the synthesis of spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline] derivatives. These complex structures are achieved through a [3+2] cycloaddition reaction between the in situ generated isoquinolinium ylide and 2-arylidene-1,3-indanediones. acs.org The reaction, typically carried out in a solvent like dry tetrahydrofuran (B95107) at room temperature with a base such as triethylamine (B128534), proceeds with good yields. researchgate.netacs.org
The reaction is highly diastereoselective, yielding a single diastereoisomer with a trans-configuration as determined by NMR spectroscopy. acs.org This stereochemical outcome is a crucial aspect of this synthetic strategy.
In a specific example, the reaction of N-cyanomethylisoquinolinium chloride with various 2-arylidene-1,3-indanediones in the presence of triethylamine in dry THF for about 10 hours at room temperature afforded the corresponding spiro[indene-2,1′-pyrrolo[2,1-a]isoquinolines] in good yields. acs.org Interestingly, under different reaction conditions, a three-component reaction of N-cyanomethylisoquinolinium chloride, aromatic aldehydes, and two molecules of 1,3-indanedione in acetonitrile (B52724) can lead to unique spiro[benzo[f]imidazo[5,1,2-cd]indolizine-4,2′-indene] derivatives through a tandem double [3+2] cycloaddition process. acs.org
| Reactant 1 | Reactant 2 | Base/Solvent | Product | Yield | Ref |
| N-Cyanomethylisoquinolinium chloride | 2-Arylidene-1,3-indanediones | Triethylamine/THF | Spiro[indene-2,1′-pyrrolo[2,1-a]isoquinolines] | Good | acs.org |
Access to Dihydropyrrolo[2,1-a]isoquinolines
The synthesis of dihydropyrrolo[2,1-a]isoquinolines represents another significant application of isoquinolinium-based precursors. While direct use of this compound for this specific subclass is less detailed in the provided context, the broader strategy often involves the reaction of partially hydrogenated isoquinoline (B145761) derivatives with various reactants. d-nb.infowiley.com For instance, three-component domino reactions of 1-aroyl-3,4-dihydroisoquinolines, dimethyl acetylenedicarboxylate (B1228247), and CH-acids under microwave irradiation have been developed to synthesize C3-substituted 5,6-dihydropyrrolo[2,1-a]isoquinolines. d-nb.info
A different approach involves the reaction of 3,4-dihydro-6,7-dimethoxyisoquinoline-1-acetonitrile with α-bromoketones to form isoquinolinium salts, which then undergo intramolecular cyclization to yield pyrrolo[2,1-a]isoquinolines. researchgate.net Furthermore, a three-step protocol involving van Leusen's polysubstituted pyrrole (B145914) construction followed by an intramolecular radical-oxidative cyclization has been described for the synthesis of 1,2,3,8,9-pentasubstituted-5,6-dihydropyrrolo[2,1-a]isoquinolines. rsc.org
In an unexpected discovery, the reaction of (Z)-2-(4-chlorobenzylidene)-5,6-diphenylimidazo[2,1-b]thiazol-3(2H)-one with the bromide salt of isoquinoline ester in methanol (B129727) with a basic medium led to the formation of dimethyl 2-(4-chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate. mdpi.com This transformation proceeds through hydrolysis of the dipolarophile, followed by a [3+2] cycloaddition reaction. mdpi.com
| Starting Materials | Reaction Type | Product | Ref |
| 1-Aroyl-3,4-dihydroisoquinolines, Dimethyl acetylenedicarboxylate, CH-acids | Three-component domino reaction | C3-substituted 5,6-dihydropyrrolo[2,1-a]isoquinolines | d-nb.info |
| 3,4-Dihydro-6,7-dimethoxyisoquinoline-1-acetonitrile, α-Bromoketones | Intramolecular cyclization | Pyrrolo[2,1-a]isoquinolines | researchgate.net |
| (Z)-2-(4-chlorobenzylidene)-5,6-diphenylimidazo[2,1-b]thiazol-3(2H)-one, Isoquinoline ester bromide salt | Hydrolysis/[3+2] cycloaddition | Dimethyl 2-(4-chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate | mdpi.com |
Functionalized Pyrrolo[2,1-a]isoquinolines via Domino Reactions
Domino reactions provide an efficient pathway to construct complex molecules like functionalized pyrrolo[2,1-a]isoquinolines from simple starting materials in a single step. nih.gov An unexpected domino reaction between electrophilic indoles and isoquinolinium methylides has been discovered for accessing functionalized pyrrolo[2,1-a]isoquinolines in good yields. rsc.orgresearchgate.net This method has been shown to be scalable to the gram-scale. researchgate.net
This domino process involves a dipolar cycloaddition followed by a ring-opening reaction. researchgate.net A variation of this reaction using 3-nitro benzothiophene (B83047) and isoquinolinium methylides led to the formation of S-S bridged bis-pyrrolo[2,1-a]isoquinolines. researchgate.net These findings highlight the versatility of isoquinolinium ylides in generating diverse and complex heterocyclic structures through domino reaction cascades. rsc.orgresearchgate.net210.212.236
Synthesis of Annulated Heterocycles
The reactivity of this compound extends beyond the synthesis of pyrrolo[2,1-a]isoquinolines to the construction of other important annulated heterocyclic systems.
Indolizine (B1195054) Derivatives bearing Fluoroalkyl and Cyano Groups
Indolizine derivatives are another class of heterocyclic compounds that can be synthesized using isoquinolinium ylides. ijettjournal.org Specifically, the reaction of N-(cyanomethyl)isoquinolinium ylides with 2,2-dihydropolyfluoroalkanoates in the presence of a base leads to the formation of indolizine derivatives containing both a fluoroalkyl and a cyano group. researchgate.net This reaction demonstrates the utility of this compound in introducing functionality, such as the cyano group, into the final product. The synthesis of indolizine derivatives often involves 1,3-dipolar cycloaddition reactions of the corresponding ylides with suitable dipolarophiles. ijettjournal.org
| Ylide Precursor | Dipolarophile | Product Feature | Ref |
| N-(Cyanomethyl)isoquinolinium salt | 2,2-Dihydropolyfluoroalkanoates | Fluoroalkyl and cyano groups | researchgate.net |
Imidazolo[2,1-a]isoquinoline Synthesis
Imidazo[2,1-a]isoquinolines are a class of fused heterocycles with potential biological activity. nih.gov An efficient, one-pot synthesis of imidazo[2,1-a]isoquinoline (B1217647) derivatives has been developed using readily available aryl methyl ketones and isoquinolin-1-amine, mediated by I2–DMSO. rsc.org This method involves a triple in situ cross-trapping strategy, leading to the formation of multiple C-C, C-N, C-S, and C-I bonds, as well as a new imidazole (B134444) ring and a quaternary carbon center. rsc.org
Another versatile strategy for the diversity-oriented synthesis of five distinct types of imidazo[2,1-a]isoquinolines involves the Cp*Rh(III)-catalyzed [4+2] annulation of 2-arylimidazoles with α-diazoketoesters. rsc.org The structural diversity of the products can be precisely controlled by the choice of the α-diazoketoester coupling partner. rsc.org
| Starting Materials | Catalyst/Mediator | Key Features | Product | Ref |
| Aryl methyl ketones, Isoquinolin-1-amine | I2–DMSO | One-pot, triple in situ cross-trapping | Imidazo[2,1-a]isoquinoline derivatives | rsc.org |
| 2-Arylimidazoles, α-Diazoketoesters | Cp*Rh(III) | Diversity-oriented, [4+2] annulation | Five types of imidazo[2,1-a]isoquinolines | rsc.org |
Chromeno-Imidazo Isoquinolines and Related Architectures
A notable application of this compound chloride is in the synthesis of chromeno-imidazo isoquinoline derivatives. The reaction with salicylaldehydes proceeds via a domino sequence to yield these complex polycyclic structures. rudn.runih.goviucr.org
The synthesis of 8H-Chromeno[2′,3′:4,5]imidazo[2,1-a]isoquinoline has been reported through the reaction of this compound chloride with salicylic (B10762653) aldehyde. nih.goviucr.org In this process, a solution of potassium carbonate in water is added to an aqueous solution containing freshly distilled salicylic aldehyde and this compound chloride. The mixture is stirred at room temperature, leading to the formation of the product which precipitates out of the solution and can be collected by filtration. nih.gov The resulting molecule consists of an imidazo[2,1-a]isoquinoline and a benzene (B151609) fragment connected by oxygen and methylene (B1212753) bridges, adopting a nearly planar conformation. nih.goviucr.org
Similarly, domino reactions of N-(cyanomethyl)isoquinolinium salts with o-hydroxybenzaldehydes have been shown to effectively form chromenoimidazoles fused with various heterocycles. rudn.ru This type of reaction, often referred to as a Knoevenagel condensation followed by cyclization steps, provides a direct route to these intricate molecular frameworks. researchgate.netbeilstein-journals.org The reaction of N2-(cyanomethyl)-β-carbolinium bromide, a related iminium salt, with o-hydroxybenzaldehydes in the presence of ammonium (B1175870) acetate (B1210297) also proceeds through a domino reaction to form chromenoimidazocarbolines. researchgate.net
Table 1: Synthesis of 8H-Chromeno[2′,3′:4,5]imidazo[2,1-a]isoquinoline nih.goviucr.org
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Yield |
| This compound chloride | Salicylic aldehyde | K₂CO₃ | Water | 3 hours | 32% |
Versatility as a Synthon for Nitrogen-Containing Heterocyclic Systems
This compound is a highly valuable and versatile synthon for the construction of a wide array of nitrogen-containing heterocyclic systems. acs.orgresearchgate.netnih.govorganic-chemistry.orgsioc-journal.cnsioc-journal.cn This versatility stems from its ability to generate an isoquinolinium ylide in the presence of a base. This ylide is a reactive 1,3-dipole that readily participates in cycloaddition reactions with various dipolarophiles. acs.org
A primary application is the [3+2] cycloaddition reaction, which is a cornerstone for synthesizing pyrrolo[2,1-a]isoquinoline derivatives. acs.orgresearchgate.net The reaction of the in situ generated N-cyanomethylisoquinolinium ylide with dipolarophiles like 2-arylidene-1,3-indanediones leads to the formation of spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline] derivatives. researchgate.net
Furthermore, the reactivity of this compound can be extended to more complex tandem and multicomponent reactions. acs.orgresearchgate.netnih.gov For instance, a one-pot, three-component reaction involving N-cyanomethylisoquinolinium chloride, aromatic aldehydes, and other reagents can lead to intricate spiroheterocyclic systems. researchgate.net A notable example is the tandem double [3+2] cycloaddition reaction where both the C-1 and C-3 positions of the isoquinolinium ylide participate, leading to unique spiro[benzo[f]imidazo[5,1,2-cd]indolizine-4,2′-indene] derivatives. acs.org This showcases a novel reaction pattern for isoquinolinium ylides, expanding their synthetic utility. acs.org
The base-promoted reactions of this compound chloride demonstrate its role as a key building block in constructing fused and spiro heterocyclic compounds, which are prominent motifs in many pharmaceutically active natural products. researchgate.netnih.govrsc.org
Table 2: Examples of Heterocyclic Systems Synthesized from this compound
| Reaction Type | Reactants | Product Type | Reference |
| Domino Reaction | Salicylic aldehyde | Chromeno-Imidazo Isoquinolines | rudn.runih.goviucr.org |
| [3+2] Cycloaddition | 2-Arylidene-1,3-indanediones | Spiro[indene-2,1′-pyrrolo[2,1-a]isoquinolines] | researchgate.net |
| Tandem double [3+2] Cycloaddition | (E)-N-hydroxybenzimidoyl chlorides and 2-arylidene-1,3-indandiones | Spiro[indene-2,8′-isoxazolo[5,4-c]pyrrolo[2,1-a]isoquinolines] | acs.orgnih.gov |
Advanced Spectroscopic Characterization of 2 Cyanomethyl Isoquinolinium Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a cornerstone in the analysis of 2-(cyanomethyl)isoquinolinium derivatives, offering detailed information about the chemical environment of individual protons and carbon atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides data on the chemical shifts of protons within the molecule, which are influenced by their electronic surroundings. In this compound salts, the protons on the isoquinolinium ring are typically deshielded due to the positive charge on the nitrogen atom and the aromatic ring current, causing them to resonate at lower fields (higher ppm values). The protons of the cyanomethyl group (-CH₂CN) also exhibit a characteristic chemical shift.
The aromatic protons of the isoquinolinium core generally appear as a complex multiplet in the region of δ 7.5–9.0 ppm. The exact chemical shifts and splitting patterns can vary depending on the solvent and the presence of other substituents on the isoquinoline (B145761) ring. The methylene (B1212753) protons of the cyanomethyl group typically appear as a singlet further upfield.
Interactive Data Table: Representative ¹H NMR Chemical Shifts for this compound Derivatives
| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Isoquinolinium Ring Protons | 7.5 - 9.0 | Multiplet (m) | The exact positions are sensitive to substitution patterns on the ring. |
| -CH₂-CN | ~5.0 - 6.0 | Singlet (s) | The chemical shift is influenced by the electron-withdrawing nature of the nitrile group and the positively charged isoquinolinium ring. |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and specific compound structure. Data compiled from general knowledge of similar heterocyclic compounds.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. savemyexams.comoregonstate.edumasterorganicchemistry.comlibretexts.orgstudymind.co.uk Each unique carbon atom in the this compound structure gives rise to a distinct signal. savemyexams.commasterorganicchemistry.comstudymind.co.uk
The carbon atoms of the isoquinolinium ring resonate in the aromatic region, typically between δ 120 and 150 ppm. oregonstate.edulibretexts.orglibretexts.org The quaternary carbons and the carbon atom attached to the nitrogen (C1) often appear at the lower field end of this range. The carbon of the nitrile group (-C≡N) has a characteristic chemical shift in the range of δ 115–125 ppm. organicchemistrydata.orgrsc.org The methylene carbon of the cyanomethyl group (-CH₂CN) is typically found further upfield. oregonstate.edu
Interactive Data Table: Representative ¹³C NMR Chemical Shifts for this compound
| Carbon | Typical Chemical Shift (δ, ppm) | Notes |
| Isoquinolinium Ring Carbons | 120 - 150 | The specific chemical shifts are dependent on the electronic environment of each carbon. oregonstate.edulibretexts.orglibretexts.org |
| -CH₂-CN | 45 - 55 | This aliphatic carbon is shifted downfield due to the adjacent nitrile and quaternary nitrogen. |
| -C≡N | 115 - 125 | The nitrile carbon has a characteristic chemical shift in this region. organicchemistrydata.orgrsc.org |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and specific compound structure. Data compiled from general knowledge of similar heterocyclic compounds.
Advanced NMR Techniques for Structural Confirmation
COSY (Correlation Spectroscopy): This 2D NMR technique identifies protons that are spin-spin coupled to each other, typically on adjacent carbon atoms. numberanalytics.comox.ac.uklibretexts.org In the context of this compound, COSY spectra would show correlations between the coupled protons on the isoquinoline ring, helping to delineate the connectivity within the aromatic system. ox.ac.uklibretexts.org
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments establish correlations between protons and the carbon atoms to which they are directly attached. numberanalytics.comox.ac.uk This is a powerful tool for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds. This is crucial for identifying quaternary carbons (which have no attached protons) and for confirming the connectivity between different parts of the molecule, such as the attachment of the cyanomethyl group to the isoquinolinium nitrogen.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. numberanalytics.com This can provide valuable information about the three-dimensional structure and conformation of the molecule.
The combined application of these techniques allows for a comprehensive and unambiguous structural elucidation of this compound and its derivatives. researchgate.netresearchgate.netresearchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of the functional groups within a molecule. americanpharmaceuticalreview.com These techniques are highly sensitive to the types of bonds present and their chemical environment.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. msu.edu The resulting spectrum displays absorption bands at specific frequencies corresponding to the different vibrations.
For this compound salts, key characteristic absorption bands include:
C≡N Stretch: The nitrile group exhibits a sharp and intense absorption band in the region of 2240–2260 cm⁻¹. researchgate.netresearchgate.net The exact position can be influenced by the electronic effects of the isoquinolinium ring. pw.edu.pl
Aromatic C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the isoquinolinium ring appear in the region of 1500–1650 cm⁻¹. researchgate.netrsc.org
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring are typically observed above 3000 cm⁻¹.
C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds can provide information about the substitution pattern on the isoquinolinium ring and are found in the fingerprint region (below 1000 cm⁻¹).
Interactive Data Table: Characteristic FTIR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
| -C≡N | Stretch | 2240 - 2260 | Sharp, Medium-Strong |
| Aromatic C=C/C=N | Stretch | 1500 - 1650 | Variable |
| Aromatic C-H | Stretch | > 3000 | Variable |
| Aliphatic C-H | Stretch | 2850 - 3000 | Weak-Medium |
| Aromatic C-H | Out-of-plane Bend | 650 - 900 | Variable |
Note: Frequencies are approximate and can be influenced by the physical state of the sample and intermolecular interactions.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FTIR that also probes the vibrational modes of a molecule. renishaw.com It relies on the inelastic scattering of monochromatic light. renishaw.com While some vibrations are active in both FTIR and Raman, the selection rules differ, meaning that some vibrations may be strong in one technique and weak or absent in the other.
For this compound salts, Raman spectroscopy is particularly useful for observing vibrations of symmetric, non-polar bonds. chempap.org Key features in the Raman spectrum would include:
C≡N Stretch: The nitrile stretch is also observable in the Raman spectrum, often appearing as a strong band around 2250 cm⁻¹. researchgate.net
Aromatic Ring Vibrations: The symmetric "breathing" modes of the isoquinolinium ring are often strong in the Raman spectrum and appear in the fingerprint region. researchgate.net The aromatic C=C stretching vibrations are also prominent. renishaw.com
The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational properties of this compound compounds, aiding in their identification and structural characterization. researchgate.net
Electronic Spectroscopy
Electronic spectroscopy, particularly Ultraviolet-Visible (UV/Vis) spectroscopy, is a fundamental technique for investigating the electronic structure of molecules. It provides information about the electronic transitions between different energy levels within a molecule upon absorption of ultraviolet or visible light.
UV/Vis spectroscopy is a versatile and non-destructive analytical method used to obtain the absorbance spectra of a compound, which reveals information about its electronic transitions. cam.ac.uk The absorption of UV or visible light excites electrons from the ground state to higher energy excited states. For organic molecules, the most common transitions are between bonding (π), non-bonding (n), and anti-bonding (π) orbitals. The isoquinolinium core, being an aromatic and conjugated system, exhibits characteristic π → π transitions.
The electronic absorption spectra of organic compounds are influenced by the molecular structure, conjugation, and the solvent used. datacc.orgnih.gov In the case of derivatives formed from this compound, such as the highly conjugated spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline] and spiro[benzo[f]imidazo[5,1,2-cd]indolizine-4,2′-indene] systems, the extended π-electron systems are expected to result in absorption bands in the visible region of the electromagnetic spectrum. The color of these compounds is a direct consequence of these low-energy electronic transitions.
While specific UV/Vis absorption maxima for the parent this compound cation are not extensively detailed in readily available literature, studies on its derivatives provide insight into their electronic properties. For instance, kinetic studies of reactions involving isoquinolinium ylides have been monitored using UV-Vis spectroscopy. acs.org Furthermore, for complex heterocyclic systems derived from these ylides, UV/Vis spectra are routinely recorded to confirm their formation and characterize their electronic nature. researchgate.netmdpi.com The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are key parameters obtained from these spectra.
Table 1: Electronic Transitions in this compound Derivatives
| Chromophore System | Expected Electronic Transition | General Absorption Region |
|---|---|---|
| Isoquinolinium Ring | π → π* | Ultraviolet (UV) |
| Pyrrolo[2,1-a]isoquinoline (B1256269) | π → π* | UV / Visible |
| Spiro-conjugated systems | Intramolecular Charge Transfer (ICT) | Visible |
X-ray Diffraction Analysis for Solid-State Structures
The structures of several complex derivatives synthesized from this compound salts have been definitively confirmed using single-crystal X-ray diffraction analysis. acs.orgpsdi.ac.uk These analyses are critical for establishing the exact regiochemistry and stereochemistry of the products formed in complex multi-component reactions, such as the [3+2] cycloaddition reactions of isoquinolinium ylides. academie-sciences.frum.es For example, the structures of various spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline] derivatives have been elucidated, confirming the connectivity and spatial orientation of the fused ring systems. acs.orgpsdi.ac.uk The crystallographic data, often deposited in databases like the Cambridge Crystallographic Data Centre (CCDC), serves as a definitive reference for the synthesized compounds. psdi.ac.ukacademie-sciences.fracs.org
Table 2: Selected Crystallographic Data for Derivatives of this compound
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | CCDC No. | Ref. |
|---|---|---|---|---|---|---|---|---|---|
| 2'-(4-Bromophenyl)-1,3-dioxo-1,2',3,3'-tetrahydro-10b'H-spiro[indene-2,1'-pyrrolo[2,1-a]isoquinoline]-3'-carbonitrile (Compound 2i ) | C₂₇H₁₆BrN₃O₂ | Monoclinic | P2₁/n | 12.033(2) | 13.929(3) | 13.242(3) | 97.48(3) | 1552741 | acs.orgpsdi.ac.uk |
| 2'-(4-Nitrophenyl)-1,3-dioxo-1,2',3,3'-tetrahydro-10b'H-spiro[indene-2,1'-pyrrolo[2,1-a]isoquinoline]-3'-carbonitrile (Compound 2l ) | C₂₇H₁₆N₄O₄ | Triclinic | P-1 | 8.875(2) | 11.213(2) | 12.012(2) | 81.36(3) | 1552742 | acs.orgpsdi.ac.uk |
| 2'-(4-Chlorophenyl)-1'-nitro-1',10b'-dihydro-2'H-spiro[indene-1,3'-pyrrolo[2,1-a]isoquinoline]-2,3-dione (Compound 4d ) | C₂₆H₁₇ClN₂O₄ | Monoclinic | P2₁/c | 11.724(2) | 19.351(4) | 9.775(2) | 98.71(3) | 836574 | academie-sciences.frum.es |
Computational and Theoretical Chemistry Studies on 2 Cyanomethyl Isoquinolinium Systems
Quantum Chemical Characterization of Electronic Structure
Quantum chemical calculations are pivotal in elucidating the electronic structure of 2-(cyanomethyl)isoquinolinium and its derivatives. These methods provide insights into the distribution of electrons within the molecule, which governs its reactivity and physical properties. The electronic configuration of an atom is determined by its position on the periodic table, indicating how electrons fill the subshells. libretexts.orglibretexts.orgsavemyexams.com For molecules, computational approaches are necessary to understand their complex electronic landscapes.
The electronic structure of these compounds is characterized by the presence of the positively charged isoquinolinium ring and the electron-withdrawing cyanomethyl group. This arrangement leads to a unique distribution of electron density, which can be analyzed using various quantum chemical tools. Theoretical studies often employ methods like G4MP2 to calculate accurate energies and enthalpies of formation for organic molecules, providing a foundational understanding of their stability. rsc.org
Key aspects of the electronic structure that are often investigated include:
Molecular Orbital Analysis: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's reactivity. A smaller HOMO-LUMO energy gap generally indicates higher reactivity. researchgate.net
Electron Density Distribution: Mapping the electron density reveals the electron-rich and electron-deficient regions of the molecule. The molecular electrostatic potential (MEP) is a valuable tool for visualizing these regions and predicting sites for electrophilic and nucleophilic attack. nih.gov
Atomic Charges: Calculating the partial charges on each atom provides a quantitative measure of the charge distribution and helps in understanding intermolecular interactions. mdpi.com
These quantum chemical characterizations are fundamental for understanding the behavior of this compound systems in various chemical processes.
Density Functional Theory (DFT) Investigations of Reactivity and Mechanism
Density Functional Theory (DFT) has become a standard and powerful tool for investigating the reactivity and reaction mechanisms of organic compounds, including those involving this compound. nih.govethz.ch DFT calculations, often using functionals like B3LYP, provide a balance between computational cost and accuracy, making them suitable for studying complex reaction pathways. researchgate.netnih.gov
DFT studies on this compound systems have been instrumental in understanding their role in various chemical transformations, particularly in cycloaddition reactions. For instance, DFT calculations at the B3LYP/6-31G(d,p) level have been used to rationalize the regio- and stereoselectivity observed in the 1,3-dipolar cycloaddition reactions of isoquinolinium N-ylides, which can be generated from this compound salts. researchgate.net These calculations help in identifying the kinetic products of such reactions. researchgate.net
Key areas of investigation using DFT include:
Reaction Pathway Analysis: DFT is used to map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the elucidation of detailed reaction mechanisms. ethz.chmatlantis.com
Activation Energy Calculation: By calculating the energies of reactants, transition states, and products, DFT can predict the activation barriers of different reaction pathways, explaining why certain products are favored. ethz.ch
These theoretical investigations provide valuable insights that complement experimental findings, aiding in the design of new synthetic methodologies and the understanding of complex reaction outcomes.
Molecular Dynamics and Simulation Studies
Molecular Dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. wustl.edubonvinlab.org By solving Newton's equations of motion for a system of atoms, MD simulations provide a trajectory that describes the positions and velocities of particles, offering insights into conformational changes, intermolecular interactions, and solvent effects. bonvinlab.orggalaxyproject.org
For systems involving this compound, MD simulations can be particularly useful in several contexts:
Solvation Effects: MD simulations explicitly model the solvent molecules, allowing for a detailed study of how the solvent influences the structure and reactivity of the isoquinolinium salt. This is crucial as many reactions involving these salts are performed in solution.
Conformational Sampling: The cyanomethyl group can rotate, and the isoquinolinium ring can undergo subtle conformational changes. MD simulations can explore the different accessible conformations and their relative populations.
Interaction with other molecules: In the context of cycloaddition reactions, MD simulations can be used to study the approach of the dipolarophile to the isoquinolinium ylide, providing insights into the pre-reaction complex and the initial stages of the reaction.
The process of an MD simulation typically involves system setup, energy minimization, equilibration, and a production run to collect data for analysis. galaxyproject.org While detailed MD simulation studies specifically focusing on this compound are not extensively reported in the provided context, the methodology is well-established for studying similar organic molecules and their interactions. researchgate.net These simulations can complement the static picture provided by quantum chemical calculations by introducing the effects of temperature and dynamics.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and electronic properties of a molecule. researchgate.net This synergy between theoretical predictions and experimental measurements is a powerful tool in chemical characterization. researchgate.net
For this compound and its derivatives, computational spectroscopy can provide valuable information:
NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the chemical shifts of ¹H and ¹³C NMR spectra. researchgate.net These theoretical predictions can aid in the assignment of experimental spectra and help in the structural elucidation of complex molecules. researchgate.net For instance, calculations can help distinguish between different isomers or conformers based on their predicted NMR signatures. nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and predicting UV-Vis absorption spectra. researchgate.net By analyzing the molecular orbitals involved in the electronic transitions, TD-DFT can help assign the observed absorption bands to specific electronic excitations within the molecule. researchgate.net
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an IR spectrum. researchgate.net By comparing the calculated spectrum with the experimental one, researchers can confirm the presence of specific functional groups and gain confidence in the proposed molecular structure.
The accuracy of these predictions depends on the chosen level of theory, including the functional and basis set. researchgate.net The table below summarizes the types of spectroscopic data that can be predicted computationally.
| Spectroscopic Technique | Computational Method | Predicted Parameters |
| NMR Spectroscopy | DFT (GIAO) | Chemical Shifts (δ), Spin-Spin Coupling Constants (J) |
| UV-Vis Spectroscopy | TD-DFT | Excitation Energies (λmax), Oscillator Strengths |
| Infrared (IR) Spectroscopy | DFT | Vibrational Frequencies (cm⁻¹), Intensities |
Emerging Research Frontiers and Future Perspectives
Development of Novel Catalytic Systems for Reactions involving 2-(Cyanomethyl)isoquinolinium
The reactivity of this compound is intrinsically linked to the catalytic systems employed to generate the corresponding isoquinolinium ylide. The in situ formation of this ylide, typically through deprotonation of the N-cyanomethylisoquinolinium salt in a basic medium, is a critical step that dictates the subsequent reaction pathways. acs.org Research is increasingly focused on developing more sophisticated and efficient catalytic systems to control and expand the synthetic utility of this reactive intermediate.
Recent advancements include the use of various bases and catalyst combinations to promote specific reaction outcomes. For instance, triethylamine (B128534) is commonly used to facilitate the generation of the isoquinolinium ylide for [3+2] cycloaddition reactions. acs.org However, the quest for milder and more selective catalysts is ongoing. The development of catalytic systems that can operate under milder conditions, with lower catalyst loadings and higher turnover numbers, remains a key objective.
Furthermore, the exploration of metal-based catalysts in conjunction with this compound is a promising area. While many reactions are base-promoted, the introduction of transition metal catalysts could unlock novel reactivity patterns and enable transformations that are not accessible through traditional methods. For example, palladium-catalyzed reactions have been instrumental in the synthesis of various heterocyclic compounds and could potentially be adapted for reactions involving isoquinolinium salts. researchgate.net The design of chiral catalysts for enantioselective transformations represents another major frontier, aiming to produce optically active compounds with high stereocontrol. acs.org
A summary of representative catalytic systems and their applications is presented below:
| Catalyst/Base | Reactants | Product Type | Reference |
| Triethylamine | N-cyanomethylisoquinolinium salt, Aromatic aldehydes, 1,3-indanedione | Spiro[benzo[f]imidazo[5,1,2-cd]indolizine-4,2′-indene] derivatives | acs.org |
| DABCO | N-cyanomethylisoquinolinium chloride, 2-arylidene-1,3-indandiones, (E)-N-hydroxybenzimidoyl chlorides | Spiro[indene-2,8′-isoxazolo[5,4-c]pyrrolo[2,1-a]isoquinolines] | nih.govrsc.org |
| Chiral N,N′-Dioxide/Ag(I) Complex | Isoquinolinium methylides, Enecarbamates | Optically active pyrroloisoquinolines | acs.org |
| N-Heterocyclic Carbenes (NHCs) | Isoquinolinium bromide, Cinnamaldehyde | Substituted tropane (B1204802) derivatives | mdpi.com |
Exploration of Undiscovered Reactivity Modes and Cascade Reactions
Beyond the well-established [3+2] cycloaddition reactions, researchers are actively exploring new reactivity modes of the isoquinolinium ylide derived from this compound. acs.orgdntb.gov.ua A significant breakthrough has been the discovery of tandem double [3+2] cycloaddition reactions, where both the C-1 and C-3 positions of the isoquinolinium ylide participate in the reaction. acs.org This novel reaction pattern leads to the formation of complex, polycyclic spiro compounds, demonstrating a previously unobserved reactivity for isoquinolinium ylides. acs.org
One example of a novel cascade reaction involves the base-promoted three-component reaction of N-cyanomethylisoquinolinium chloride, aromatic aldehydes, and 1,3-indanedione, which results in unique spiro[benzo[f]imidazo[5,1,2-cd]indolizine-4,2′-indene] derivatives. acs.org Another notable cascade is the one-pot double [3+2] cycloaddition of N-cyanomethylisoquinolinium chloride with 2-arylidene-1,3-indandiones and (E)-N-hydroxybenzimidoyl chlorides, yielding highly diastereoselective spiro compounds. nih.govrsc.org The design and discovery of new cascade sequences will continue to be a major driver of innovation in this field.
Stereoselective and Enantioselective Transformations
The synthesis of chiral molecules with specific three-dimensional arrangements is of paramount importance in medicinal chemistry and materials science. Consequently, the development of stereoselective and enantioselective transformations involving this compound is a major research focus. rsc.orgorganic-chemistry.org
Significant progress has been made in achieving high diastereoselectivity in cycloaddition reactions. For instance, the reaction of isoquinolinium ylides with various dipolarophiles can produce pyrrolo[2,1-a]isoquinoline (B1256269) derivatives and related spiro systems with well-defined stereochemistry. acs.org The formation of multiple contiguous chiral centers in a single step is a hallmark of these reactions. nih.gov
The frontier in this area is the development of catalytic asymmetric methods to control the absolute stereochemistry of the products. The use of chiral catalysts, such as chiral N,N'-dioxide/Ag(I) complexes, has enabled the first catalytic asymmetric inverse-electron demand [3+2] cycloaddition of isoquinolinium methylides, yielding optically active pyrroloisoquinolines with high enantiomeric excess. acs.org Similarly, N-heterocyclic carbene (NHC) catalysis has been employed for the asymmetric dearomatization of isoquinolinium salts to produce chiral tropane derivatives. mdpi.com Future research will likely focus on expanding the scope of these enantioselective methods and developing new chiral catalytic systems to access a wider range of enantioenriched molecules.
| Reaction Type | Catalyst/Reagent | Key Feature | Outcome | Reference |
| [3+2] Cycloaddition | Base-promoted | Diastereoselective | Regulated diastereoselectivity in pyrrolo[2,1-a]isoquinoline derivatives | acs.org |
| Double [3+2] Cycloaddition | DABCO | High diastereoselectivity | Spiro[indene-2,8′-isoxazolo[5,4-c]pyrrolo[2,1-a]isoquinolines] | nih.govrsc.org |
| Inverse-electron demand [3+2] cycloaddition | Chiral N,N′-Dioxide/Ag(I) complex | Enantioselective | Optically active pyrroloisoquinolines in up to 95% ee | acs.org |
| Dearomatizing annulation | Chiral N-Heterocyclic Carbene (NHC) | Enantioselective | Substituted tropane derivatives with 93% ee | mdpi.com |
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
The principles of green and sustainable chemistry are increasingly influencing the design of synthetic processes. ijsetpub.comnumberanalytics.com Integrating reactions involving this compound with modern technologies like flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. mdpi.comchimia.ch
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a batch reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. uc.ptansto.gov.au This enhanced control can lead to higher yields, improved selectivity, and reduced formation of byproducts. ansto.gov.au For reactions involving highly reactive intermediates like isoquinolinium ylides, flow chemistry can offer a safer and more reproducible manufacturing platform. The potential to adapt the synthesis and subsequent reactions of this compound to continuous flow processes is a promising area for future development, particularly for large-scale production. ansto.gov.au
Q & A
Q. What are the validated synthetic routes for 2-(Cyanomethyl)isoquinolinium, and how can researchers optimize yield and purity?
Q. How should researchers design experiments to characterize the reactivity of this compound under varying pH conditions?
- Methodological Answer : Use buffered solutions (pH 3–11) to assess stability and reactivity. Monitor changes via UV-Vis spectroscopy (λ = 250–400 nm) and track cyanide release via ion-selective electrodes. Kinetic studies should employ pseudo-first-order conditions, with rate constants calculated using nonlinear regression .
What are the best practices for formulating hypothesis-driven research questions about this compound’s biological activity?
- Methodological Answer : Apply the PICO(T) framework: Define Population (e.g., enzyme targets), Intervention (compound concentration), Comparison (control inhibitors), Outcome (IC₅₀ values), and Time (incubation periods). For example: “Does this compound inhibit cytochrome P450 isoforms (CYP3A4) at physiological pH within 24 hours?” .
Q. How can contradictions in published data about the compound’s solubility be resolved?
- Methodological Answer : Replicate experiments using standardized solvents (DMSO, ethanol) and temperature-controlled systems. Compare results with literature via meta-analysis, highlighting variables like solvent grade or equilibration time. Use Hansen solubility parameters to predict compatibility .
Q. What ethical considerations are critical when documenting synthetic procedures for this compound?
- Methodological Answer : Disclose hazards (e.g., cyanide release risk) and safety protocols (fume hood use, PPE). Follow ICMJE guidelines for chemical documentation: include manufacturer, purity (≥95%), batch numbers, and storage conditions (−20°C, anhydrous) .
Advanced Research Questions
Q. How can computational methods (DFT, MD) predict the electronic properties of this compound?
Q. What strategies address discrepancies between experimental and computational data for this compound’s vibrational spectra?
Q. How can cross-disciplinary approaches (e.g., chemical biology) elucidate the compound’s mechanism in enzyme inhibition?
Q. What statistical methods are optimal for analyzing dose-response relationships in cytotoxicity studies?
Q. How should researchers design a literature review to identify gaps in the compound’s applications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
